(3-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Analysis: The compound (3-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone and related compounds have been synthesized and analyzed. Their structures were confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) was also used to calculate molecular structures and compare them with X-ray diffraction values (Huang et al., 2021).
Molecular Structure and Chemical Properties
- Molecular Electrostatic Potential and Frontier Molecular Orbitals: The molecular electrostatic potential and frontier molecular orbitals of compounds similar to (3-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone have been investigated. These studies reveal some of the physicochemical properties of the compounds, providing insights into their reactivity and interaction with other molecules (Huang et al., 2021).
Potential Antimicrobial Activity
- Antimicrobial Activity: Some derivatives of (3-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone have been synthesized and evaluated for their antimicrobial activities. Studies show that certain compounds with specific substituents exhibit notable antimicrobial properties, suggesting potential use in treating bacterial infections (Kumar et al., 2012).
Crystal Packing and Non-Covalent Interactions
- Crystal Packing Analysis: The crystal packing of derivatives of (3-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has been analyzed, highlighting the role of non-covalent interactions like lone pair-π interaction and halogen bonding. These interactions play a significant role in the stability and formation of the crystal lattice (Sharma et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO/c19-16-11-15(7-8-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOJVZKRAONRJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643039 |
Source
|
Record name | (3-Chloro-4-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898764-34-6 |
Source
|
Record name | (3-Chloro-4-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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